Cas no 1249696-54-5 (2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile)

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile
- 4-Pyridinecarbonitrile, 2-(3-pyrrolidinyloxy)-
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- MDL: MFCD16713970
- インチ: 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2
- InChIKey: GQPZESOQPFQUAE-UHFFFAOYSA-N
- SMILES: C1(OC2CCNC2)=NC=CC(C#N)=C1
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219896-0.05g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95.0% | 0.05g |
$182.0 | 2025-02-20 | |
Enamine | EN300-219896-0.5g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95.0% | 0.5g |
$613.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-250MG |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 250MG |
¥ 1,359.00 | 2023-04-05 | |
TRC | B525335-50mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-100MG |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 100MG |
¥ 851.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-5G |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 5g |
¥ 10,197.00 | 2023-04-05 | |
Enamine | EN300-219896-1g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 1g |
$785.0 | 2023-09-16 | |
1PlusChem | 1P01ALQE-500mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 500mg |
$820.00 | 2024-07-10 | |
Aaron | AR01ALYQ-250mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 250mg |
$560.00 | 2025-02-09 | |
1PlusChem | 1P01ALQE-50mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 50mg |
$279.00 | 2024-07-10 |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrileに関する追加情報
Introduction to 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile (CAS No. 1249696-54-5) in Modern Chemical and Pharmaceutical Research
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile, identified by the chemical abstracts service number 1249696-54-5, is a compound of significant interest in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic derivative combines a pyridine core with a pyrrolidine moiety linked through an oxygen atom, forming a structure that has garnered attention for its potential biological activity and synthetic utility. The presence of a nitrile group at the 4-position of the pyridine ring introduces unique electronic and steric properties, making this compound a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The structural features of 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile position it as a promising candidate for further investigation in various pharmacological contexts. The pyridine ring is well-documented for its role in many bioactive molecules, often serving as a key pharmacophore due to its ability to interact with biological targets such as enzymes and receptors. The pyrrolidine unit, on the other hand, is frequently encountered in natural products and drug candidates, contributing to both metabolic stability and binding affinity. The oxygen bridge between these two heterocycles not only enhances solubility but also allows for conformational flexibility, which can be exploited to optimize interactions with biological targets.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The unique architecture of 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile makes it an attractive candidate for designing PPI modulators. The pyridine ring can serve as an anchor point for binding to the protein surface, while the pyrrolidine moiety can engage in specific interactions with key residues on the target protein. This dual interaction site offers a rational approach for developing high-affinity inhibitors with improved selectivity.
One of the most compelling aspects of 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as nucleophilic substitution or condensation reactions, allowing for facile modification of its structure. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to analogues is essential for optimizing lead compounds. By leveraging modern synthetic techniques, researchers can easily introduce additional functional groups or alter the substitution pattern on the pyridine or pyrrolidine rings, enabling the exploration of diverse chemical space.
The nitrile group present in 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile also contributes to its potential biological activity. Nitrile-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The nitrile group can undergo various transformations under different reaction conditions, such as hydrolysis to form carboxylic acids or reduction to yield amides, providing multiple pathways for derivatization and lead optimization. This chemical versatility makes it an ideal building block for generating libraries of compounds for high-throughput screening.
Recent advances in computational chemistry have further enhanced the utility of 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile as a drug discovery scaffold. Molecular modeling techniques allow researchers to predict how this compound might interact with potential targets at the atomic level. By integrating experimental data with computational predictions, scientists can gain insights into binding modes, affinity determinants, and potential side effects. These insights are invaluable for guiding medicinal chemistry efforts and accelerating the development of novel therapeutics.
The broader significance of 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile lies in its contribution to our understanding of heterocyclic chemistry and its applications in medicine. Heterocyclic compounds form the backbone of numerous drugs on the market today, highlighting their importance as pharmacological tools. As research continues to uncover new biological targets and mechanisms of disease, compounds like 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile will undoubtedly play a pivotal role in shaping future therapeutic strategies.
In conclusion,2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile (CAS No. 1249696-54-5) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of pharmacophoric elements makes it a versatile scaffold for drug discovery efforts aimed at addressing complex diseases. As our understanding of biological systems continues to evolve,so too will our ability to harness such compounds for therapeutic benefit.
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